3-Cyclopropyl-3-methylbutanoyl chloride

Catalog No.
S3068197
CAS No.
1021939-07-0
M.F
C8H13ClO
M. Wt
160.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclopropyl-3-methylbutanoyl chloride

Standard tert-butyl groups in lead compounds often cause rapid CYP450-mediated clearance, limiting half-life. 3-Cyclopropyl-3-methylbutanoyl chloride (CAS 1021939-07-0) is a bioisosteric acyl chloride that replaces the tert-butyl moiety, providing equivalent steric bulk while lowering lipophilicity and metabolic oxidation. • Directly substitutes tert-butylacetyl groups to extend in vivo half-life. • Reduces intrinsic clearance via cyclopropyl rigidity, maintaining target affinity. • Maintains lower LogP for improved solubility and bioavailability. Procure for late-stage lead optimization.

CAS Number

1021939-07-0

Product Name

3-Cyclopropyl-3-methylbutanoyl chloride

IUPAC Name

3-cyclopropyl-3-methylbutanoyl chloride

Molecular Formula

C8H13ClO

Molecular Weight

160.64

InChI

InChI=1S/C8H13ClO/c1-8(2,5-7(9)10)6-3-4-6/h6H,3-5H2,1-2H3

InChI Key

XKTIYNREYBUBSW-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)Cl)C1CC1

solubility

not available

Synonyms

3-Cyclopropyl-3-methylbutyryl chloride, 3-Cyclopropyl-3-methylbutanoic acid chloride, Butanoyl chloride, 3-cyclopropyl-3-methyl-

Purity

≥97%

Package Size

250 mg, 0.5 g, 1 g, 5 g

3-Cyclopropyl-3-methylbutanoyl chloride (CAS: 1021939-07-0) is a highly specialized, sterically hindered aliphatic acyl chloride used as a premium building block in organic synthesis. It is primarily procured to introduce the 3-cyclopropyl-3-methylbutanoyl moiety into small molecules via amide or ester linkages [1]. In contemporary medicinal and agrochemical chemistry, this specific structural motif is deployed as an advanced bioisostere for the tert-butylacetyl (3,3-dimethylbutanoyl) group. It offers a unique combination of extreme steric shielding, modulated lipophilicity, and enhanced metabolic stability [2]. For procurement teams and synthetic chemists, this compound represents a critical reagent for late-stage lead optimization, specifically engineered to overcome the pharmacokinetic liabilities associated with standard branched aliphatic chains.

Procurement Fit

Compound class Acyl chloride building block
Key structural features Cyclopropyl + gem-dimethyl at C3
Grade Synthetic intermediate grade

Procurement substitution with cheaper, more common analogs like 3,3-dimethylbutanoyl chloride (tert-butylacetyl chloride) or isovaleroyl chloride frequently results in downstream failure during pharmacokinetic profiling [1]. While the tert-butyl group provides similar steric bulk, its higher lipophilicity (Hansch π = 1.98) often drives poor aqueous solubility and increased off-target promiscuity [2]. Furthermore, standard gem-dimethyl chains are highly susceptible to CYP450-mediated aliphatic oxidation and lack the conformational rigidity imparted by the cyclopropyl ring [3]. The cyclopropyl moiety forces the attached amide into a preferred bioactive conformation while simultaneously lowering the intrinsic clearance rate, meaning that substituting this specific acyl chloride with a generic analog will directly compromise both target affinity and in vivo half-life [4].

Substitution Risk

Steric profile mismatch

Cyclopropyl + gem-dimethyl steric demand may alter reaction rates and regioselectivity compared to simple alkyl analogs.

Electronic activation differences

Cyclopropyl hyperconjugation provides distinct electronic effects not replicated by methyl or alkyl groups alone.

Acid-catalyzed reactivity shift

β-cyclopropyl systems may exhibit attenuated reactivity under acidic conditions, affecting workup compatibility.

CYP450-Mediated Clearance Reduction via Cyclopropyl Substitution

When comparing amides derived from 3-cyclopropyl-3-methylbutanoyl chloride to those derived from 3,3-dimethylbutanoyl chloride, the cyclopropyl variant consistently demonstrates superior metabolic stability. The incorporation of the cyclopropyl ring alters the C-H bond dissociation energies and restricts the sidechain conformation, shielding adjacent sites from CYP450 oxidation[1]. In matched molecular pair analyses of sterically hindered amides, replacing a gem-dimethyl group with a cyclopropyl-methyl motif has been shown to reduce in vitro rat liver microsome clearance by up to 50-70%, translating to significantly prolonged in vivo half-lives [2].

Evidence DimensionIn vitro microsomal clearance rate
Target Compound DataCyclopropyl-methyl amides exhibit prolonged half-life and low clearance
Comparator Or Baseline3,3-dimethylbutanoyl (tert-butylacetyl) amides
Quantified DifferenceUp to 50-70% reduction in intrinsic clearance (CL_int)
ConditionsRat and human liver microsome assays

Procuring this specific acyl chloride allows chemists to rescue lead compounds suffering from rapid oxidative metabolism without sacrificing the required steric bulk.

Steric bulk (A-value)
Class-level inference
Target: inferred >1.7 kcal/mol
Comparator: ~1.7 kcal/mol (isovaleryl chloride)
Increased steric demand may influence reaction selectivity.
Based on conformational A-value class inference, not direct measurement.

Favorable Lipophilicity Reduction vs. tert-Butyl Analogs

The 3-cyclopropyl-3-methylbutanoyl group provides a critical physicochemical advantage over the 3,3-dimethylbutanoyl group by lowering overall lipophilicity. The Hansch π-value for a cyclopropyl group is 1.14, which is significantly lower than that of a tert-butyl group at 1.98[1]. Consequently, amides synthesized using 3-cyclopropyl-3-methylbutanoyl chloride typically exhibit a reduction in calculated LogP (cLogP) of approximately 0.4 to 0.8 units compared to their tert-butylacetyl counterparts [2]. This reduction in lipophilicity directly correlates with improved thermodynamic solubility and reduced non-specific protein binding.

Evidence DimensionLipophilicity contribution (Hansch π-value and LogP shift)
Target Compound DataCyclopropyl π-value = 1.14; lower overall LogP
Comparator Or Baselinetert-Butyl π-value = 1.98
Quantified Difference~0.4 to 0.8 unit reduction in LogP for the resulting amides
ConditionsCalculated and experimental physicochemical profiling

Selecting this acyl chloride over the tert-butyl analog prevents the lipophilicity inflation that often leads to late-stage compound attrition due to poor solubility.

Electronic activation
Class-level inference
~1.2–1.5× vs. methyl
Modestly higher activation may benefit electrophilic acylation.
Inferred from aromatic detritiation studies; context-dependent.

Enhanced Target Affinity through Conformational Locking

The unique geometry of the 3-cyclopropyl-3-methyl group induces a strong conformational preference when attached to an amide nitrogen. Structural database analyses reveal that cyclopropyl-substituted acyl chains strongly favor a cis orientation relative to the carbonyl group, whereas gem-dimethyl (tert-butyl) chains exhibit higher rotational freedom and different spatial occupancy [1]. This conformational locking reduces the entropic penalty upon target binding. In various inhibitor programs, substituting the flexible or tert-butyl-like chain with a cyclopropyl-methyl motif has yielded 2- to 5-fold improvements in target binding affinity (IC50/Ki) due to optimal filling of rigid hydrophobic pockets [2].

Evidence DimensionTarget binding affinity (IC50/Ki) and conformational preference
Target Compound DataRigidified cis-amide preference; enhanced binding
Comparator Or Baseline3,3-dimethylbutanoyl (flexible/gem-dimethyl)
Quantified Difference2- to 5-fold improvement in binding affinity in optimized leads
ConditionsIn vitro biochemical assays (e.g., kinase/protease inhibition)

This compound provides a precise vector for structure-based drug design, allowing buyers to lock the bioactive conformation and boost potency.

Acid sensitivity
Class-level inference
~22× lower reactivity (acidic conditions)
Attenuated acid sensitivity may require adjusted workup protocols.
Extrapolated from dicyclopropylketene reactivity; verify for acyl chloride.

Synthesis of Metabolically Stable Pharmaceutical Leads

Ideal for late-stage lead optimization workflows where an existing tert-butyl or isobutyl group is causing rapid CYP450-mediated clearance. Procuring this specific acyl chloride allows for the direct bioisosteric replacement required to extend in vivo half-life without losing steric shielding [1].

Physicochemical Property Tuning and LogP Reduction

Used as a preferred acylating agent when a bulky, lipophilic pocket must be filled, but the overall lipophilicity (LogP) of the molecule must be kept low. The lower Hansch π-value of the cyclopropyl group ensures that aqueous solubility and oral bioavailability are maintained compared to standard gem-dimethyl chains [2].

Generation of Conformationally Restricted Amide Libraries

Procured for the synthesis of specialized screening libraries targeting rigid hydrophobic binding sites (e.g., in viral proteases or kinases). The unique spatial projection and cis-amide preference of the cyclopropyl ring provide a distinct entropic advantage over standard branched alkyl chains, improving overall target affinity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Conformational restriction in amide/ester synthesis
Steric profile (cyclopropyl + gem-dimethyl)
Verify steric impact on reaction yield and selectivity
Electrophilic acylation of electron-deficient aromatics
Electronic activation potential
Assess relative activation vs. standard alkyl acyl chlorides
Synthesis with acid-labile protecting groups
Acid-sensitivity profile
Monitor stability under acidic workup conditions
Cyclopropyl pharmacophore incorporation
Cyclopropyl building block versatility
Confirm incorporation and assess metabolic stability

XLogP3

3

Explore Compound Types